molecular formula C9H7ClF2N2S B1481728 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2092462-76-3

5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1481728
CAS No.: 2092462-76-3
M. Wt: 248.68 g/mol
InChI Key: SIOHIZASOCKHLF-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole (CAS 2092462-76-3) is a high-purity heterocyclic building block of significant interest in research and development, particularly in the field of agrochemistry. The compound features a pyrazole core substituted with a reactive chloromethyl group, a difluoromethyl moiety, and a thiophen-3-yl ring, creating a multifunctional scaffold for further synthetic modification . Its molecular formula is C 9 H 7 ClF 2 N 2 S, with a molecular weight of 248.68 g/mol . The primary research application of this compound is as a key synthetic intermediate. The presence of the chloromethyl group makes it a versatile precursor for nucleophilic substitution reactions, allowing researchers to readily generate a variety of derivatives, such as the corresponding amine, (1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine (CAS 2091565-58-9) . Structurally similar pyrazole and thiophene-containing compounds have demonstrated promising biological activities in scientific literature, including use as fungicidal agents . The difluoromethyl group is a common bioisostere that can influence the metabolic stability and bioavailability of lead compounds, making this building block particularly valuable in the design and optimization of new active molecules for crop protection . This product is intended for research and further manufacturing applications only and is not intended for direct human or animal use .

Properties

IUPAC Name

5-(chloromethyl)-1-(difluoromethyl)-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2N2S/c10-4-7-3-8(6-1-2-15-5-6)13-14(7)9(11)12/h1-3,5,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOHIZASOCKHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)CCl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole is a compound of significant interest due to its potential biological activities and unique chemical structure. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H10_{10}ClF2_2N3_3S
  • Molecular Weight : 273.73 g/mol
  • CAS Number : 2091119-73-0

The compound features a pyrazole ring with a chloromethyl and difluoromethyl substitution, along with a thiophene moiety. These structural components are believed to enhance its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds within the pyrazole class, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

A critical area of investigation has been the anti-inflammatory effects of this compound. The following table summarizes key findings related to its anti-inflammatory activity:

Study ReferenceIC50_{50} (μg/mL)TargetActivity
Akhtar et al. 71.11COX-2Significant anti-inflammatory activity
Sivaramakarthikeyan et al. 60.56COX-2Comparable to standard diclofenac
Abdellatif et al. 0.02–0.04COX-1/COX-2High inhibitory activity

These studies indicate that the compound may selectively inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation pathways.

Anticancer Activity

Emerging research has also pointed toward potential anticancer properties of pyrazole derivatives. The difluoromethyl group may enhance binding affinity to cancer-related molecular targets, although specific studies on this compound are still limited.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes, such as COX enzymes.
  • Receptor Interaction : The unique substitution pattern may allow for selective binding to receptors associated with pain and inflammation.

Further studies are necessary to elucidate the precise molecular mechanisms and pathways involved.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various pyrazole derivatives, including those structurally related to this compound:

  • Synthesis Techniques : Various synthetic methods have been developed, including multi-step reactions that optimize yield and purity.
  • Biological Screening : Compounds have undergone extensive screening for their antimicrobial and anti-inflammatory activities, with promising results indicating significant therapeutic potential.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that pyrazole derivatives exhibit promising anticancer activity. In vitro studies have shown that compounds similar to 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole can inhibit tumor growth in various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, revealing IC50 values in the low micromolar range, indicating potent antitumor activity.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory potential, likely due to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

  • Mechanism : By inhibiting these enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties against various bacterial strains. The presence of the thiophene ring enhances its interaction with microbial membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Potential Applications

The diverse biological activities of this compound open up several potential applications:

  • Pharmaceutical Development : As a lead compound for developing anti-inflammatory or anticancer drugs.
  • Agricultural Chemistry : Potential use as a pesticide or fungicide due to its antimicrobial properties.
  • Material Science : Application in creating novel materials with specific electronic or optical properties due to its unique chemical structure.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference
5-(Chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole ClCH2 (5), CHF2 (1), thiophen-3-yl (3) ~272.7 (calc.) High electrophilicity; potential kinase inhibition
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole ClPh (5), OMePh (1), CF3 (3) 386.8 Antimicrobial activity; crystallographic stability
5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole 3,5-F2Ph (5), FPh (1), CF3 (3) 360.2 Structural rigidity; π-π stacking in crystal lattice
5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine Cyclopropyl (5), 2,4-F2PhO (4) 429.4 DHODH inhibition; improved solubility

Key Observations:

Electrophilic Reactivity : The chloromethyl group in the target compound distinguishes it from halogenated aryl derivatives (e.g., 5-(4-chlorophenyl)- analogs), enabling nucleophilic substitution reactions for prodrug design or covalent binding to targets .

Fluorination Patterns : Difluoromethyl (CHF2) at position 1 offers a balance between metabolic stability and steric bulk compared to trifluoromethyl (CF3) groups, which are more electron-withdrawing but bulkier .

Thiophene vs.

Preparation Methods

Halogen Exchange Reaction Using Potassium Fluoride and Phase Transfer Catalysts

One of the most effective methods involves the fluorination of 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde using potassium fluoride in the presence of a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate (Bu4N+HSO4−).

Reaction Conditions:

  • Solvent: Dimethylacetamide or Dimethylformamide
  • Temperature: 130°C to 160°C (preferably 145°C to 155°C)
  • Reaction Time: 2 to 4 hours (preferably 3 hours)
  • Potassium fluoride: 1 to 1.5 mol equivalents per mole of starting material (preferably 1.1 to 1.5 mol)
  • Phase transfer catalyst: 1 to 5 mol% relative to the starting material (preferably 3 mol%)
  • Equipment: Non-glass (Teflon or stainless steel) to avoid side reactions with KF

Mechanism Insight:
The phase transfer catalyst facilitates the transfer of fluoride ions into the organic phase, accelerating the substitution of chlorine by fluorine on the pyrazole ring.

Example Reaction Procedure and Yields

Example Starting Material (g/mmol) KF (g/mmol) Catalyst (g/mol%) Solvent Temp (°C) Time (h) Conversion (%) Product Purity (w/w %)
1 19.4 g (100 mmol) 6.84 g (120 mmol) 1 g (3 mol%) Bu4N+HSO4− DMAc 150 3 100 90
2 19.4 g (100 mmol) 6.84 g (120 mmol) None DMAc 150 3 55 -
3 19.4 g (100 mmol) 6.84 g (120 mmol) 1 g (3 mol%) Bu4N+HSO4− DMF 150 3 100 92
4 19.4 g (100 mmol) 6.84 g (120 mmol) None DMF 150 3 52 -
5 19.4 g (100 mmol) 6.27 g (110 mmol) 1 g (3 mol%) Bu4N+HSO4− DMF 150 3 99 -

Notes:

  • The presence of the phase transfer catalyst significantly increases the conversion rate and reduces reaction time.
  • Reactions without the catalyst show much slower conversion, requiring longer times to reach similar yields.
  • The product is isolated by dilution with toluene, filtration, and solvent removal under reduced pressure.

Analytical Data Supporting Preparation

  • Gas Chromatography (GC): Used to monitor conversion of starting material to product, showing 100% conversion in catalyzed reactions within 3 hours.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR (CD3CN): Signals at δ = 9.8 (1H, s), 6.88 (1H, t), 3.7 (3H, s) ppm confirm the pyrazole and substituent environment.
    • ^19F NMR (CD3CN): Signals at δ = -114.75 (2F, t), -124.06 (1F, s) ppm confirm the difluoromethyl group.

Summary of Key Findings

Parameter Optimal Range/Value Effect on Reaction
Temperature 145°C - 155°C Ensures efficient fluorination
Reaction Time 3 hours Complete conversion with catalyst
Potassium fluoride amount 1.1 - 1.5 mol equivalents Sufficient for full halogen exchange
Catalyst loading 1 - 5 mol% (3 mol% preferred) Accelerates reaction, improves yield
Solvent Dimethylformamide or Dimethylacetamide Polar aprotic solvents favor reaction
Equipment Teflon or stainless steel Prevents side reactions and contamination

Q & A

Q. What are the recommended synthetic routes for 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions, including halogenation and heterocyclic coupling. A common approach is:

  • Step 1: React a pyrazole precursor (e.g., 3-(thiophen-3-yl)-1H-pyrazole) with difluoromethylating agents (e.g., ClCF2_2H) under basic conditions to introduce the difluoromethyl group .
  • Step 2: Chloromethylation using chloromethylation reagents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like ZnCl2_2 .
    Optimization Tips:
  • Use anhydrous conditions to prevent hydrolysis of halogenated intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts. Adjust stoichiometry of halogenating agents (1.2–1.5 equivalents) to enhance yield .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • 1H/19F NMR: Essential for confirming the difluoromethyl (-CF2_2H) and chloromethyl (-CH2_2Cl) groups. The thiophenyl protons (~6.8–7.5 ppm) and pyrazole ring protons (~6.0–7.0 ppm) are diagnostic .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ for C9_9H7_7ClF2_2N2_2S: calc. 248.01) .
  • HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What safety protocols are critical during handling and storage?

Answer:

  • Handling: Use fume hoods, nitrile gloves, and safety goggles to avoid skin/eye contact. Chloromethyl groups are potential alkylating agents, requiring strict exposure control .
  • Storage: Store in sealed containers under inert gas (N2_2/Ar) at 2–8°C to prevent degradation. Avoid proximity to oxidizing agents .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Answer:

  • Single-Crystal X-Ray Diffraction (SC-XRD): Use SHELXL/SHELXS for structure refinement. Key parameters include bond angles (e.g., pyrazole ring planarity) and torsional angles between thiophene and pyrazole moieties .
  • Mercury Software: Visualize packing motifs and hydrogen-bonding networks to validate steric effects of the chloromethyl group .
    Example: A 2024 study resolved a conformational isomerism issue by comparing experimental vs. DFT-calculated bond lengths (Δ < 0.02 Å) .

Q. How can computational docking predict the biological targets of this compound?

Answer:

  • Target Selection: Prioritize enzymes with pyrazole-binding pockets (e.g., carbonic anhydrase, COX-2) based on structural analogs .
  • Methodology:
    • Ligand Preparation: Optimize 3D geometry using Gaussian09 (B3LYP/6-31G*) .
    • Docking: Use AutoDock Vina with flexible side chains in the active site. Validate docking poses via MD simulations (e.g., 100 ns in GROMACS) .
      Case Study: A 2023 study linked thiophene-pyrazole hybrids to caspase-3 activation via docking (binding energy: −9.2 kcal/mol) .

Q. How can researchers address discrepancies in biological activity data across studies?

Answer:

  • Data Normalization: Account for assay variability (e.g., cell line passage number, serum concentration) using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis: Compare IC50_{50} values across studies with standardized units (e.g., μM vs. μg/mL). A 2024 review highlighted divergent results for pyrazole derivatives against HL-60 cells due to assay endpoint differences (MTT vs. ATP luminescence) .

Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacological assays?

Answer:

  • Buffer Selection: Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO to enhance solubility. Avoid Tris buffers, which may react with chloromethyl groups .
  • Degradation Studies: Monitor stability via LC-MS over 24 hours. Half-life (t1/2_{1/2}) >6 hours is acceptable for in vitro assays. Add antioxidants (e.g., 0.1% ascorbic acid) if degradation exceeds 20% .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:

  • Key Modifications:
    • Replace chloromethyl with bromomethyl for improved electrophilicity.
    • Introduce electron-withdrawing groups (e.g., -NO2_2) on the thiophene ring to enhance target affinity .
  • Biological Testing: Prioritize derivatives with >50% inhibition at 10 μM in primary screens. A 2023 study achieved a 10-fold potency increase by substituting thiophene with furan .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 2
5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole

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